molecular formula C18H17ClN4O2 B5139111 6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No. B5139111
M. Wt: 356.8 g/mol
InChI Key: SBCFMNNLDYTKNV-UHFFFAOYSA-N
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Description

6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, also known as CMPD1, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects that make it a promising tool for investigating various biological processes.

Scientific Research Applications

6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been found to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In neuroscience, 6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been studied for its potential to modulate neurotransmitter release and synaptic plasticity. Additionally, 6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been used as a tool for drug discovery, as it can be used to screen for potential drug candidates that target specific biological processes.

Mechanism of Action

The mechanism of action of 6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cellular processes. One of the main targets of 6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is the protein kinase CK2, which plays a role in cell proliferation and survival. By inhibiting CK2, 6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one can induce cell cycle arrest and apoptosis in cancer cells. Additionally, 6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been found to modulate the activity of neurotransmitter receptors, which may contribute to its effects on synaptic plasticity.
Biochemical and Physiological Effects:
6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has a variety of biochemical and physiological effects that make it a promising tool for scientific research. In cancer cells, 6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been found to induce cell cycle arrest and apoptosis, which can inhibit tumor growth. Additionally, 6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been found to modulate the activity of neurotransmitter receptors, which may contribute to its effects on synaptic plasticity. 6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has also been found to inhibit the activity of specific enzymes involved in cellular processes, which can have a variety of downstream effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one for lab experiments is its specificity for certain enzymes and receptors. This specificity allows researchers to target specific biological processes and study their effects in detail. Additionally, 6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a synthetic compound, which means that it can be easily synthesized and modified for use in different experiments. However, one of the limitations of 6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is that its mechanism of action is not fully understood, which can make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on 6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one. One area of interest is the development of more specific and potent inhibitors of CK2 and other enzymes targeted by 6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one. Additionally, further research is needed to fully understand the mechanism of action of 6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one and its effects on specific biological processes. Finally, future studies could investigate the potential therapeutic applications of 6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one in cancer treatment and neurological disorders.

Synthesis Methods

6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is synthesized through a multi-step process that involves several chemical reactions. The first step involves the synthesis of 3-chloro-4-methylphenylamine, which is then reacted with pyridine-2-carboxylic acid to form a pyridine-2-ylamine intermediate. This intermediate is then reacted with morpholine to form the final product, 6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one.

properties

IUPAC Name

6-(3-chloro-4-methylphenyl)-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-12-2-3-13(10-15(12)19)23-5-4-16-14(17(23)24)11-20-18(21-16)22-6-8-25-9-7-22/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCFMNNLDYTKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-chloro-4-methylphenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

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